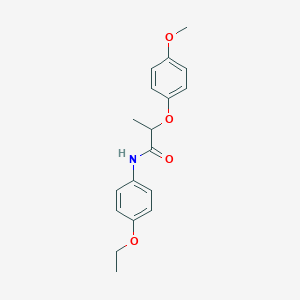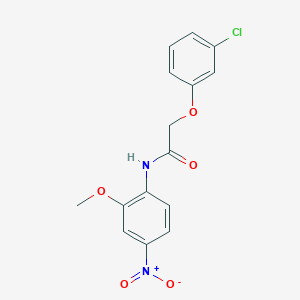![molecular formula C17H18N2O3 B4899717 3-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4899717.png)
3-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MMPEB, and it is a benzamide derivative that has been synthesized through a specific method. The purpose of
作用機序
The mechanism of action of MMPEB involves its binding to the sigma-2 receptor. This binding results in the induction of cell death in cancer cells. MMPEB has also been shown to inhibit the growth of cancer cells and induce apoptosis, which is a programmed cell death process. The exact mechanism of MMPEB's action is still being studied, but it is believed to involve the modulation of various signaling pathways in cancer cells.
Biochemical and Physiological Effects:
MMPEB has been shown to have various biochemical and physiological effects. In addition to its potential anti-cancer properties, MMPEB has been shown to have anti-inflammatory properties. MMPEB has also been shown to have anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.
実験室実験の利点と制限
One of the main advantages of MMPEB for lab experiments is its high affinity for the sigma-2 receptor. This makes it a potential candidate for cancer diagnosis and treatment. However, MMPEB's synthesis method is a multi-step process that requires specific reagents and conditions, making it difficult to produce in large quantities. Additionally, MMPEB's mechanism of action is still being studied, and its potential side effects are not yet fully understood.
将来の方向性
There are many future directions for the study of MMPEB. One potential direction is the development of MMPEB-based imaging agents for cancer diagnosis. Another potential direction is the development of MMPEB-based drugs for cancer treatment. Additionally, further studies are needed to fully understand MMPEB's mechanism of action and potential side effects.
Conclusion:
In conclusion, MMPEB is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MMPEB's synthesis method is a multi-step process that requires specific reagents and conditions. MMPEB has been extensively studied for its potential scientific research applications, including its use as a ligand for the sigma-2 receptor. MMPEB's mechanism of action involves its binding to the sigma-2 receptor, resulting in the induction of cell death in cancer cells. MMPEB has various biochemical and physiological effects, including anti-inflammatory and anxiolytic properties. MMPEB has advantages and limitations for lab experiments, and there are many future directions for its study.
合成法
MMPEB is a synthetic compound that has been prepared through a specific method. The synthesis of MMPEB involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This intermediate product is then reacted with N-(4-methylphenyl) ethylenediamine to form MMPEB. The synthesis method of MMPEB is a multi-step process that requires specific reagents and conditions.
科学的研究の応用
MMPEB has been extensively studied for its potential scientific research applications. One of the main applications of MMPEB is its use as a ligand for the sigma-2 receptor. The sigma-2 receptor is a protein that is overexpressed in various types of cancer cells, including breast, lung, and prostate cancer. MMPEB has been shown to have a high affinity for the sigma-2 receptor, making it a potential candidate for cancer diagnosis and treatment.
特性
IUPAC Name |
3-methoxy-N-[2-(4-methylanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-6-8-14(9-7-12)19-16(20)11-18-17(21)13-4-3-5-15(10-13)22-2/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGFKLQGOMZGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4899637.png)

![3,3'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis(4-methylbenzoic acid)](/img/structure/B4899667.png)
![N-[3-(methylthio)phenyl]-2-(1-piperidinyl)acetamide](/img/structure/B4899671.png)

![1-ethoxy-4-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B4899689.png)

![4-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-methyl-2-piperazinone](/img/structure/B4899709.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4899727.png)

![N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B4899741.png)
![1-[2-(allyloxy)benzyl]azepane](/img/structure/B4899747.png)

![4-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4899753.png)